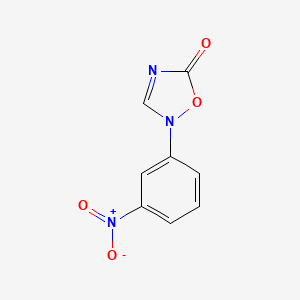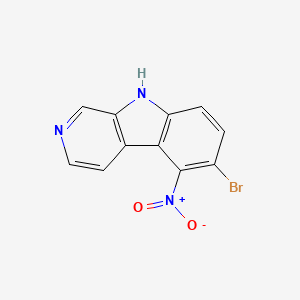
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile is an organic compound with a unique structure that includes a carbonitrile group and multiple methyl groups
Preparation Methods
The synthesis of 1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile typically involves several steps. One common method includes the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with a suitable nitrile source under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can affect various cellular pathways and processes, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1,1,3,3-Tetramethyl-2-oxo-2,3-dihydro-1H-indene-5-carbonitrile can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: This compound lacks the carbonitrile group, making it less reactive in certain chemical reactions.
1,1,3,3-Trimethyl-3-phenylindane: This compound has a phenyl group instead of a carbonitrile group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable for various applications.
Properties
CAS No. |
138350-00-2 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2-oxoindene-5-carbonitrile |
InChI |
InChI=1S/C14H15NO/c1-13(2)10-6-5-9(8-15)7-11(10)14(3,4)12(13)16/h5-7H,1-4H3 |
InChI Key |
ZBVFCIKTEDTGNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C#N)C(C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


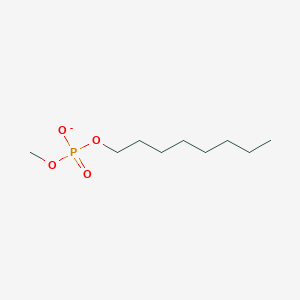
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
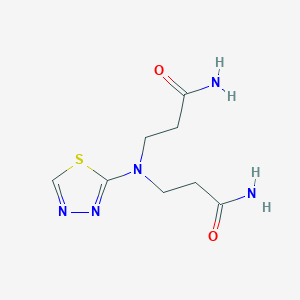
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
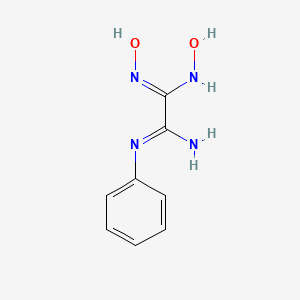
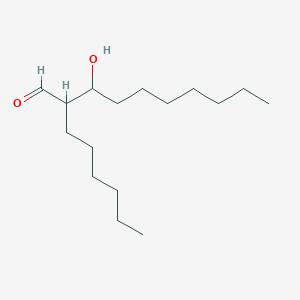
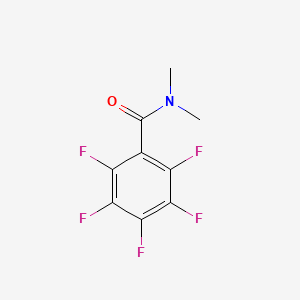
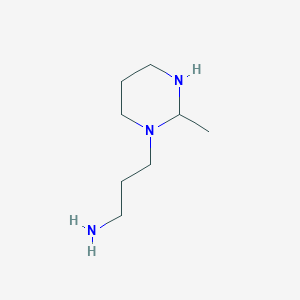

![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)

